

The Discovery and Synthesis of VU0467485: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VU0467485 |           |
| Cat. No.:            | B611759   | Get Quote |

An In-depth Whitepaper on a Promising M4 Positive Allosteric Modulator

#### Introduction

**VU0467485**, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3][4] The discovery of **VU0467485** represents a significant advancement in the pursuit of novel therapeutics for schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental evaluation of **VU0467485**, intended for researchers, scientists, and drug development professionals.

The M4 receptor has emerged as a key target for the treatment of psychosis, primarily due to its role in modulating dopamine levels in brain regions implicated in schizophrenia. Unlike traditional antipsychotics that directly target dopamine receptors, M4 PAMs offer a novel mechanism of action by enhancing the effect of the endogenous neurotransmitter, acetylcholine. This approach is hypothesized to provide antipsychotic efficacy with a potentially improved side-effect profile.

## Discovery and Structure-Activity Relationship (SAR)

The discovery of **VU0467485** was the result of an extensive lead optimization campaign aimed at identifying a potent and selective M4 PAM with favorable pharmacokinetic properties. The starting point for this effort was a previously identified M4 PAM, VU0152100. Through systematic chemical modifications and biological screening, researchers at Vanderbilt



University and AstraZeneca developed a series of compounds, ultimately leading to the identification of **VU0467485** (designated as compound 6c in the primary literature).

A critical aspect of the optimization process was to address species differences in potency and to improve metabolic stability and central nervous system (CNS) penetration. The structure-activity relationship (SAR) studies revealed that the thieno[2,3-c]pyridazine core was optimal for M4 PAM activity. Modifications to the benzylamine portion of the molecule were explored to enhance potency and drug-like properties.

### Synthesis of VU0467485

The synthesis of **VU0467485** is a two-step process starting from commercially available materials.

#### **Experimental Protocol: Synthesis of VU0467485**

Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (Intermediate 2)

- Reagents: 3-chloro-5,6-dimethylpyridazin-4-carbonitrile (1), methyl thioglycolate, methanol, 1
  M aqueous sodium hydroxide.
- Procedure:
  - To a microwave vial, add 3-chloro-5,6-dimethylpyridazin-4-carbonitrile (1), methyl thioglycolate, and methanol.
  - Add 1 M aqueous sodium hydroxide.
  - Seal the vial and irradiate in a microwave reactor at 150 °C for 30 minutes.
  - After cooling, the resulting precipitate is collected by filtration to yield sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (2). The reported average yield is 78%.

Step 2: Synthesis of N-((2-fluorophenyl)methyl)-3,4-dimethyl-5-aminothieno[2,3-c]pyridazine-6-carboxamide (**VU0467485**)



Reagents: Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (2), (2-fluorophenyl)methanamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DMF (N,N-Dimethylformamide), DIEA (N,N-Diisopropylethylamine).

#### Procedure:

- In a reaction vessel, dissolve intermediate 2 in DMF.
- Add (2-fluorophenyl)methanamine, HATU, and DIEA.
- Stir the reaction mixture at room temperature for 2 hours.
- The final product, VU0467485, is purified by preparative HPLC. The reported yields for this type of amide coupling range from 45 to 92%.



Click to download full resolution via product page

Figure 1. Synthetic workflow for VU0467485.

## **Biological Evaluation: In Vitro Pharmacology**

The in vitro pharmacological profile of **VU0467485** was characterized through a series of assays to determine its potency, selectivity, and mechanism of action at the M4 receptor.



### **Calcium Mobilization Assay**

A key assay used to determine the potency of M4 PAMs is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation. Since M4 receptors are Gαi/o-coupled, they do not directly signal through calcium mobilization. Therefore, the assay is performed in Chinese Hamster Ovary (CHO) cells coexpressing the human or rat M4 receptor and a promiscuous G-protein, Gqi5, which couples to the calcium signaling pathway.

Experimental Protocol: Calcium Mobilization Assay

- Cell Culture: CHO cells stably expressing the human or rat M4 receptor and Gqi5 are cultured in standard media.
- Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a calciumsensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
- Compound Addition: The dye solution is removed, and cells are washed with assay buffer.
  VU0467485, diluted to various concentrations, is added to the wells.
- Agonist Stimulation: After a short pre-incubation with the compound, a sub-maximal (EC20) concentration of acetylcholine (ACh) is added to stimulate the M4 receptor.
- Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
- Data Analysis: The EC50 values are calculated from the concentration-response curves.

Table 1: In Vitro Potency of **VU0467485** at M4 Receptors



| Species              | EC50 (nM) |
|----------------------|-----------|
| Human M4             | 78.8      |
| Rat M4               | 26.6      |
| Dog M4               | 87        |
| Cynomolgus Monkey M4 | 102       |

**VU0467485** demonstrated potent activity at M4 receptors across multiple species with no significant species differences, a key attribute for a preclinical candidate. It acts as a true PAM, being inactive in the absence of acetylcholine. In the presence of an EC20 concentration of ACh, **VU0467485** potentiates the M4 response in a concentration-dependent manner. Furthermore, it was found to be highly selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).

## **Pharmacokinetics (DMPK)**

The drug metabolism and pharmacokinetics (DMPK) profile of **VU0467485** was evaluated in vitro and in vivo to assess its suitability for further development.

Table 2: In Vitro DMPK Profile of VU0467485

| Parameter                        | Species | Value                            |
|----------------------------------|---------|----------------------------------|
| CYP450 Inhibition (IC50)         | Human   | > 30 μM (for 3A4, 2D6, 2C9, 1A2) |
| Plasma Protein Binding (fu)      | Rat     | 0.031                            |
| Human                            | 0.054   |                                  |
| Cynomolgus Monkey                | 0.091   | _                                |
| Brain Homogenate Binding (fu,br) | Rat     | 0.037                            |

**VU0467485** displayed a clean cytochrome P450 inhibition profile and moderate plasma protein binding across species.



Table 3: In Vivo Pharmacokinetic Parameters of **VU0467485** in Rats (3 mg/kg, p.o.)

| Parameter  | Value    |
|------------|----------|
| Cmax       | 1.2 μΜ   |
| AUC(0-inf) | 3.8 μM*h |
| t1/2       | 4.2 h    |

In vivo studies in rats demonstrated that **VU0467485** has good oral bioavailability and moderate to high CNS penetration, essential properties for a centrally acting therapeutic agent.

## In Vivo Efficacy

The antipsychotic-like activity of **VU0467485** was evaluated in a preclinical rodent model of schizophrenia, the amphetamine-induced hyperlocomotion (AHL) model.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

- Acclimation: Rats are acclimated to the testing environment.
- Compound Administration: VU0467485 (at various doses) or vehicle is administered orally.
- Amphetamine Challenge: After a set pre-treatment time, rats are challenged with a subcutaneous injection of d-amphetamine to induce hyperlocomotion.
- Locomotor Activity Monitoring: Locomotor activity is recorded using automated activity chambers.
- Data Analysis: The ability of VU0467485 to reverse the amphetamine-induced increase in locomotor activity is quantified.

**VU0467485** dose-dependently reversed amphetamine-induced hyperlocomotion in rats, demonstrating in vivo efficacy in a model predictive of antipsychotic activity.

## **Mechanism of Action and Signaling Pathway**



**VU0467485** acts as a positive allosteric modulator of the M4 receptor. This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, acetylcholine. By binding to this allosteric site, **VU0467485** enhances the affinity and/or efficacy of acetylcholine at the M4 receptor.

In the context of schizophrenia, the therapeutic hypothesis is that enhancing M4 receptor signaling in the striatum can normalize the hyperdopaminergic state associated with psychosis. Activation of M4 receptors on cholinergic interneurons is thought to reduce acetylcholine release, which in turn modulates dopamine release from dopaminergic neurons.



Click to download full resolution via product page

Figure 2. Proposed M4 receptor signaling pathway in schizophrenia.

#### Conclusion

**VU0467485** is a potent and selective M4 PAM with a promising preclinical profile. Its discovery validates the M4 receptor as a viable target for the treatment of schizophrenia and provides a valuable tool for further research into the role of muscarinic receptors in neuropsychiatric disorders. The favorable DMPK properties and in vivo efficacy of **VU0467485** have positioned it as a significant lead compound in the development of a new generation of antipsychotic drugs. This technical guide provides a foundational understanding of **VU0467485** for researchers dedicated to advancing the field of neuroscience and drug discovery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AID 1937 Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific HK [thermofisher.com]
- 4. bioivt.com [bioivt.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of VU0467485: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611759#vu0467485-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com